3-(1-Benzofuran-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGCDDLWWXIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50794604 | |
| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6454-01-9 | |
| Record name | 3-(1-Benzofuran-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50794604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Benzofuran Containing Scaffolds in Advanced Organic Chemistry
Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural motif in a vast array of natural products and synthetic molecules. numberanalytics.com Its presence is often associated with diverse biological activities, making it a privileged scaffold in medicinal chemistry. uq.edu.auresearchgate.net The benzofuran nucleus is a key component in numerous clinically approved drugs and compounds of physiological importance. uq.edu.au
The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of benzofuran-containing molecules. numberanalytics.com These derivatives have found applications in various fields, including pharmaceuticals, agriculture, and materials science. acs.orgnih.gov For instance, certain benzofuran derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. acs.orgnih.govnih.gov The ability to synthesize a variety of substituted benzofurans has been greatly enhanced by the development of innovative and catalytic strategies, including transition-metal-catalyzed cross-coupling reactions and cyclization methods. acs.orgnih.gov
The Aldehyde Moiety As a Pivotal Functional Group in Chemical Transformations
The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (R-CHO), is one of the most versatile and reactive functionalities in organic chemistry. wikipedia.orgchemistrytalk.org Its reactivity stems from the polarized nature of the carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. sydney.edu.au This inherent reactivity allows aldehydes to participate in a wide array of chemical transformations, making them crucial building blocks in organic synthesis. wikipedia.org
Aldehydes can be readily oxidized to form carboxylic acids and reduced to primary alcohols. wikipedia.orgsydney.edu.au They also undergo a variety of nucleophilic addition reactions, which are fundamental to the construction of more complex molecular architectures. sydney.edu.au Notable reactions involving aldehydes include the Wittig reaction for the synthesis of alkenes, the Grignard reaction for the formation of secondary alcohols, and the aldol (B89426) condensation for the creation of carbon-carbon bonds. wikipedia.orglibretexts.org The ability of the aldehyde group to engage in such a diverse range of reactions underscores its importance as a pivotal functional group in the synthesis of pharmaceuticals, natural products, and polymers. britannica.com
Contextualization of 3 1 Benzofuran 2 Yl Benzaldehyde Within Heterocyclic Chemistry Research
The compound 3-(1-Benzofuran-2-yl)benzaldehyde occupies a specific niche within the extensive field of heterocyclic chemistry. It represents a class of molecules where a biologically significant benzofuran (B130515) scaffold is functionalized with a reactive aldehyde group. This combination offers a strategic advantage for the synthesis of more complex heterocyclic systems and for the exploration of new structure-activity relationships.
The presence of the aldehyde group on the phenyl ring attached to the benzofuran core provides a chemical handle for a multitude of synthetic modifications. For example, it can be used to introduce other heterocyclic rings, such as isoxazoles, pyrazolines, and triazoles, through condensation reactions with appropriate reagents. researchgate.netmdpi.com This approach allows for the creation of hybrid molecules that may exhibit enhanced or novel biological activities, drawing from the synergistic effects of the combined heterocyclic systems. mdpi.com Research in this area often focuses on the design and synthesis of new benzofuran derivatives with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. nih.govresearchgate.net
Research Gaps and Future Perspectives for Benzofuran 2 Yl Benzaldehyde Structures
Direct Synthetic Approaches to the Core Structure
Direct synthetic routes aim to construct the key aryl-benzofuran linkage and incorporate the aldehyde functionality concurrently or in a sequential one-pot process. These methods are often valued for their efficiency and atom economy.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Benzofuran Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, and they have been extensively applied to the synthesis of bi-aryl compounds, including aryl-benzofurans. nih.govnih.govuwindsor.ca These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a palladium complex. uwindsor.ca The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope of these reactions to include less reactive substrates like aryl chlorides. nih.govuwindsor.ca
The direct C-H arylation of benzofurans represents an efficient strategy. For instance, the palladium-catalyzed reaction of benzofurans with triarylantimony difluorides can produce 2-arylbenzofurans. mdpi.com This method proceeds under aerobic conditions and demonstrates regioselectivity for the C2 position of the benzofuran ring. mdpi.com
| Catalyst / Ligand | Coupling Partner | Key Features | Reference |
| Pd(OAc)₂ / CuCl₂ | Triarylantimony difluorides | Aerobic conditions, regioselective C-H arylation | mdpi.com |
| Pd/P(t-Bu)₃ | Aryl chlorides, bromides | High reactivity for challenging substrates, mild conditions | nih.gov |
| Pd(OAc)₂ / XPhos | Hetaryl chlorides | Effective for electron-neutral, -donating, and -withdrawing groups | nih.gov |
Sonogashira Coupling Strategies for Benzofuran Aldehydes
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for creating aryl-alkyne linkages, which are versatile precursors to benzofurans. rsc.orgorganic-chemistry.orglibretexts.org The reaction typically employs a Pd(0) catalyst, a copper(I) salt, and an amine base. organic-chemistry.orglibretexts.org This methodology has been adapted for the synthesis of benzofuran derivatives, often involving an initial Sonogashira coupling followed by an intramolecular cyclization. acs.orgacs.org
One prominent strategy involves the coupling of o-iodophenols with terminal alkynes. The resulting 2-alkynylphenol intermediate can then undergo intramolecular cyclization to form the benzofuran ring. acs.org This approach has been utilized in the synthesis of various functionalized benzofurans. nih.gov For example, 4-ethynylbenzaldehyde (B1303622) can be coupled with halogenated porphyrins, demonstrating the reaction's tolerance for complex aldehydes. rsc.org A domino reaction sequence, involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization and isomerization, allows for the one-pot synthesis of 2,3-disubstituted benzofurans from precursors like 2-(2-bromophenoxy)acetonitrile (B1272177) and terminal acetylenes. acs.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Benzofuran derivatives | Coupling followed by intramolecular cyclization | acs.org |
| Pd(0) / Cu(I) | 2-(2-bromophenoxy) precursors, Terminal acetylenes | 2,3-disubstituted benzofurans | One-pot domino reaction | acs.org |
| [(binap)(tpy)Cu]Cl | Sulfonium salts, Terminal alkynes | Substituted alkynes | Visible-light promoted, desulphurization strategy | rsc.org |
Suzuki-Miyaura Coupling Protocols for Aryl-Benzofuran Connectivity
The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. uwindsor.cayoutube.com Its popularity stems from the stability, low toxicity, and commercial availability of many organoboron reagents, as well as the mild reaction conditions. uwindsor.ca This reaction is highly effective for creating aryl-aryl bonds and thus provides a direct route to the 2-arylbenzofuran core of the target molecule.
In the context of synthesizing structures like this compound, a typical approach would involve the coupling of a benzofuran-2-boronic acid derivative with 3-bromobenzaldehyde, or conversely, 2-bromobenzofuran (B1272952) with a 3-formylphenylboronic acid. The reaction is tolerant of a wide range of functional groups, including aldehydes. nih.gov Significant progress has been made in developing ligands that activate even unreactive aryl chlorides for Suzuki coupling. uwindsor.canih.gov Furthermore, green chemistry protocols have been developed, utilizing environmentally benign solvents like water, which can make the process more sustainable. rsc.org
| Palladium Source | Ligand | Coupling Partners | Key Features | Reference |
| Pd(OAc)₂ | None | Aryl halides, Boronic acids | Ligand-free, performed in water extract of banana (WEB) | rsc.org |
| Pd(OAc)₂ | SPhos, XPhos | Aryl/Hetaryl chlorides, Potassium aminomethyltrifluoroborate | Broad substrate scope, including sterically hindered electrophiles | nih.gov |
| Pd(0) | RuPhos | Pyridyl-sulfonyl fluorides, Boronic acids/esters | C-S bond activation under mild conditions | claremont.edu |
Nucleophilic Aromatic Substitution Mechanisms for Benzofuran Ring Formation
Nucleophilic aromatic substitution (SNAAr) offers a pathway to benzofuran synthesis, typically involving the intramolecular cyclization of a suitably substituted precursor. Unlike electrophilic aromatic substitution, SNAAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com
A classic route to the benzofuran ring system involves the intramolecular cyclization of an o-alkoxyphenone derivative where the alkoxy group contains a good leaving group. A more direct application involves the reaction of an o-hydroxyphenone with a reagent like 1,1-dichloroethylene. This leads to the formation of a chloromethylene furan (B31954) intermediate, which can then rearrange under mild acidic conditions to yield a benzofuran carbaldehyde. organic-chemistry.org Another approach involves the reaction between the potassium salt of a salicylaldehyde (B1680747) and a chloro-ketone, such as 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl) cyclobutane, leading to the formation of a benzofuran-2-yl methanone (B1245722) derivative via nucleophilic substitution followed by cyclization. nih.gov
One-Pot Multicomponent Reactions for Benzofuran Aldehyde Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. journalspub.comrsc.org This approach enhances atom economy and reduces waste, making it an attractive method for synthesizing complex heterocyclic structures like benzofuran aldehydes. mdpi.com
Several MCRs have been developed for benzofuran synthesis. One notable example involves the copper-catalyzed reaction of salicylaldehydes, secondary amines, and calcium carbide (as an alkyne source) to produce amino-substituted benzofurans. nih.gov Another powerful one-pot, three-step procedure describes the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This process combines a Williamson ether synthesis between a substituted salicylaldehyde and ethyl 2-(bromomethyl)quinoline-3-carboxylate, followed by ester hydrolysis and an intramolecular electrophilic cyclization, all in a single pot. scielo.brresearchgate.net Such strategies highlight the potential to construct the benzofuran ring and introduce functionalities in a highly convergent fashion. Modified Gewald multicomponent reactions have also been used, reacting 2-cyanomethyl benzimidazoles with aldehydes and sulfur to create complex heterocyclic systems in one pot. researchgate.net
Indirect Synthetic Pathways through Precursor Functionalization
Indirect synthetic pathways involve the modification of a pre-formed benzofuran ring to introduce the desired 3-benzaldehyde moiety. This approach is useful when the required benzofuran core is readily accessible or when direct methods are not feasible.
A key strategy is the rearrangement of chalcone (B49325) precursors. For instance, 2-hydroxychalcones can be rearranged and transformed to selectively yield 3-formylbenzofurans. nih.gov This method involves the initial formation of a 2,3-dihydrobenzofuran (B1216630) intermediate, which, under specific acidic conditions, can be selectively converted to the 3-formylbenzofuran isomer. This pathway proved effective in the total synthesis of the natural product puerariafuran. nih.gov
Another indirect method involves the functionalization of a benzofuran precursor at a specific position. For example, a pre-synthesized benzofuran aldehyde can be further modified. The aldehyde group of 2-(2,2-Dimethylbenzo[d] acs.orgnih.govdioxol-5-yl)-7-hydroxybenzofuran-4-carbaldehyde can be protected or transformed while other parts of the molecule are functionalized, such as through methylation of a hydroxyl group. nih.gov Similarly, benzofuran-2-yl methanones can be synthesized and then converted into other derivatives like oximes or thiosemicarbazones, demonstrating the utility of functionalizing a ketone precursor attached to the benzofuran core. nih.gov
Cyclization Reactions to Form the Benzofuran Ring System
The formation of the benzofuran core is a critical step in the synthesis of this compound and its analogs. Various cyclization strategies have been developed to achieve this transformation, often involving the formation of a C-O bond.
Intramolecular Oxidative Annulation Strategies
Intramolecular oxidative annulation provides a direct and atom-economical route to benzofurans from readily available starting materials. These reactions typically involve the formation of a C-O bond through the oxidative coupling of a phenol (B47542) and a suitably positioned functional group.
One notable strategy involves the intramolecular oxidative coupling of ortho-alkenyl phenols. For instance, nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols using molecular oxygen as the oxidant has been shown to produce 3-aryl benzofurans in good to excellent yields. nih.gov This method avoids the need for sacrificial hydrogen acceptors, representing a greener approach. nih.gov
Another approach utilizes iodine-mediated oxidative coupling. A novel intramolecular oxidative coupling reaction has been established to prepare benzofuran derivatives via direct C(sp2)-H functionalization for the formation of the C-O bond. This transformation is mediated by a combination of iodine, tert-butyl hydroperoxide (TBHP), and sodium azide (B81097) under metal-free conditions. nih.gov
Palladium catalysis has also been employed in oxidative annulation reactions. The reaction of o-cinnamyl phenols, generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, can undergo Pd(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov
| Catalyst/Mediator | Oxidant | Starting Material | Product | Yield | Reference |
| Nickel Catalyst | O2 | ortho-Alkenyl Phenol | 3-Aryl Benzofuran | Good to Excellent | nih.gov |
| I2/TBHP/NaN3 | TBHP | Phenolic Substrate | Benzofuran Derivative | Not specified | nih.gov |
| PdCl2(C2H4)2 | Benzoquinone | o-Cinnamyl Phenol | 2-Benzyl Benzofuran | Not specified | nih.gov |
Transition Metal-Mediated Cycloisomerization
Transition metal-catalyzed cycloisomerization of appropriately functionalized precursors offers another powerful tool for constructing the benzofuran ring system. These reactions proceed through the rearrangement of the molecular framework to form the desired heterocyclic product.
Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can chemoselectively and regioselectively produce benzofurans through a 5-endo cyclization. organic-chemistry.org The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle. organic-chemistry.org
Gold-catalyzed cycloisomerization of o-alkynyl phenols has also been developed. In one instance, o-alkynyl phenols react with substituted alcohols in the presence of a gold catalyst (Ph3PAuCl), an oxidant (Selectfluor), and an additive (TfOH) to afford benzofuranones. rsc.org
Rhodium catalysis has been utilized in the one-pot synthesis of benzofuran-3(2H)-ones from the reaction of salicylaldehydes, cyclopropanols, and aliphatic alcohols. rsc.orgnih.gov This process involves a rhodium-mediated reaction cascade. rsc.orgnih.gov
Derivatization of Pre-formed Benzofuran Carboxylates or Alcohols
Once the benzofuran core is established, the introduction of the aldehyde group at the 3-position can be achieved through the derivatization of other functional groups, such as carboxylic acids or alcohols.
The reduction of a 3-ethoxycarbonyl benzofuran to the corresponding alcohol, followed by oxidation, is a plausible route. For example, 3-ethoxycarbonyl benzofurans can be synthesized from salicylaldehydes and ethyl diazoacetate. orgsyn.org These esters can then be reduced to the corresponding alcohols using reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH). orgsyn.org Subsequent oxidation of the alcohol would yield the desired 3-formylbenzofuran.
Rearrangement-Based Synthetic Routes to Substituted Benzofurans
Rearrangement reactions provide unique pathways to substituted benzofurans, often leading to products that are not easily accessible through other methods.
A notable example is the charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of alkynyl sulfoxides with 2,6-disubstituted phenols. This reaction proceeds through an unusual substituent migration, allowing for the synthesis of highly substituted benzofurans. rsc.orgrsc.org This method has been used to prepare multiaryl-substituted and even fully substituted benzofurans. rsc.org
Another rearrangement strategy involves the transformation of 2-hydroxychalcones. Depending on the reaction conditions, the rearrangement and subsequent transformation of MOM-protected 2-hydroxychalcones can selectively yield either 3-acylbenzofurans or 3-formylbenzofurans. nih.gov The formation of 3-formylbenzofurans is particularly noteworthy as it represents an unconventional product. nih.gov
An unusual rearrangement from a benzopyran to a benzofuran has also been reported during the synthesis of coumarin (B35378) derivatives, offering a novel synthetic pathway to certain benzofuran structures. mdpi.com
Advanced Catalytic Systems and Green Chemistry Approaches in Benzofuran Aldehyde Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. This has led to the exploration of advanced catalytic systems and green chemistry principles in the synthesis of benzofuran aldehydes.
Copper-Mediated/Catalyzed Reactions
Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of benzofurans. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.org Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. rsc.org
Copper catalysts have also been employed in intramolecular dehydrogenative C-O coupling reactions. An efficient method for the synthesis of benzothieno[3,2-b]benzofurans involves the intramolecular dehydrogenative C-H/O-H coupling of 2-(benzo[b]thiophen-2-yl)phenol derivatives using a copper catalyst. semanticscholar.orgrsc.org This reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. semanticscholar.orgrsc.org
Furthermore, a green and environmentally benign one-pot synthesis of benzofuran derivatives has been reported using copper iodide as a catalyst. This reaction involves the coupling of o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, highlighting a commitment to greener synthetic practices. nih.gov
| Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |
| Copper(I) iodide | One-pot three-component reaction | o-Hydroxy aldehydes, amines, alkynes | Benzofuran derivatives | Green, deep eutectic solvent | nih.gov |
| Copper catalyst | Intramolecular dehydrogenative C-H/O-H coupling | 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Benzothieno[3,2-b]benzofurans | Radical pathway | semanticscholar.orgrsc.org |
| Copper-mediated | Oxidative annulation | Phenols, unactivated internal alkynes | Benzofuran derivatives | Direct C-O bond formation | rsc.org |
Iron-Catalyzed Domino Reaction Sequences
The use of non-precious transition metals like iron in catalysis is highly desirable due to iron's abundance and low toxicity. Iron-catalyzed domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like 2-arylbenzofurans. acs.orgnih.gov
A notable one-pot process involves the synthesis of benzofurans from readily available 1-arylketones using a dual catalytic system. acs.org This method proceeds through two key steps:
Regioselective Iron(III)-Catalyzed Halogenation: The reaction is initiated by the regioselective iodination of the 1-arylketone substrate. An iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), catalyzes the reaction with an iodine source like N-iodosuccinimide (NIS). acs.org For substrates with activating groups like a methoxy (B1213986) group, the iodination occurs specifically at the position para to it. acs.org
Intramolecular O-Arylation: Following the halogenation step, an iron- or copper-catalyzed intramolecular O-arylation (cyclization) forms the benzofuran ring. acs.org This C-O bond formation can be catalyzed by the residual iron salt or by the addition of a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). acs.org
This domino sequence has been successfully applied to synthesize a variety of 2-arylbenzofuran analogues with both electron-donating and electron-withdrawing substituents on the aryl group, achieving moderate to good yields. acs.org The versatility of this method is highlighted by its application in the efficient synthesis of natural products like corsifuran C. acs.org
| Entry | Starting 1-Arylketone Substrate | Aryl Substituent | Product | Yield (%) acs.org |
| 1 | 1-(3,4-dimethoxyphenyl)ethan-1-one | 3,4-Dimethoxy | 2-methyl-5,6-dimethoxy-1-benzofuran | 75 |
| 2 | 1-(4-methoxyphenyl)ethan-1-one | 4-Methoxy (Corsifuran C) | 5-methoxy-2-methyl-1-benzofuran | 74 |
| 3 | 1-(p-tolyl)ethan-1-one | 4-Methyl | 2,5-dimethyl-1-benzofuran | 71 |
| 4 | 1-phenyl-ethan-1-one | Unsubstituted | 2-methyl-1-benzofuran | 68 |
| 5 | 1-(4-fluorophenyl)ethan-1-one | 4-Fluoro | 5-fluoro-2-methyl-1-benzofuran | 65 |
| 6 | 1-(4-chlorophenyl)ethan-1-one | 4-Chloro | 5-chloro-2-methyl-1-benzofuran | 62 |
| 7 | 1-(4-(trifluoromethyl)phenyl)ethan-1-one | 4-Trifluoromethyl | 2-methyl-5-(trifluoromethyl)-1-benzofuran | 55 |
Table 1: Examples of 2-Arylbenzofurans synthesized via Iron-Catalyzed One-Pot Halogenation and Cyclization.
Mechanistic studies suggest that these domino reactions can proceed through radical pathways, with the cleavage of a C(sp³)–H bond sometimes being involved in the rate-determining step. nih.gov The ability to use a single iron salt to catalyze both the halogenation and cyclization steps makes this an attractive and atom-economical approach. acs.org
Application of Deep Eutectic Solvents and Solvent-Free Conditions
In the pursuit of green chemistry, conventional volatile organic compounds (VOCs) are increasingly being replaced by more sustainable alternatives. Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their low cost, biodegradability, low toxicity, and simple preparation from natural compounds. researchgate.netmdpi.com
Solvent-Free Synthesis
Another eco-friendly approach is the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation, offer advantages such as reduced waste, lower costs, and often shorter reaction times. mobt3ath.com For instance, the Claisen-Schmidt condensation of 2-acetyl-3,5-dimethyl-6-benzoyl benzodifuran with various aromatic aldehydes has been successfully carried out under solvent-free microwave conditions to produce chalcone derivatives. mobt3ath.com This demonstrates the feasibility of constructing complex molecules containing furan rings without the need for potentially toxic and difficult-to-remove solvents. mobt3ath.com
| Aldehyde | Amine | Alkyne | Solvent | Catalyst | Product Type | Yield (%) researchgate.net |
| Salicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 3-Amino-2-phenyl-1-benzofuran | 91 |
| Salicylaldehyde | Morpholine | Phenylacetylene | ChCl:EG | CuI | 3-Amino-2-phenyl-1-benzofuran | 85 |
| 5-Bromosalicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 5-Bromo-3-amino-2-phenyl-1-benzofuran | 88 |
| 5-Nitrosalicylaldehyde | Piperidine | Phenylacetylene | ChCl:EG | CuI | 5-Nitro-3-amino-2-phenyl-1-benzofuran | 70 |
Table 2: Three-Component Synthesis of 3-Aminobenzofuran Derivatives in a Deep Eutectic Solvent.
Microwave-Assisted Organic Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. at.ua By using dielectric heating, microwaves can rapidly and efficiently heat polar substances, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govyoutube.com
The synthesis of 2-arylbenzofuran structures is well-suited to MAOS. A key example is the Suzuki cross-coupling reaction, which can be used to form the C2-aryl bond. The coupling of 5-bromobenzofuran-2-carboxylate esters with various arylboronic acids has been effectively performed under microwave irradiation. umich.edu Using a highly active 2-quinolinealdoxime-Pd(II)-complex as a precatalyst in water, a green solvent, this method provides the desired 5-arylbenzofuran-2-carboxylates rapidly and in high yields. umich.edu
The advantages of MAOS are clearly demonstrated when comparing reaction outcomes with traditional thermal heating. For example, in the synthesis of certain biphenyl (B1667301) derivatives, a reaction under microwave irradiation can be completed in just 3 minutes with a 65% yield, whereas conventional heating requires 2 hours to achieve a lower 50% yield. nih.gov This acceleration is a common feature of MAOS and is critical for high-throughput synthesis in drug discovery and materials science. researchgate.net
| Reaction | Heating Method | Solvent | Time | Yield (%) nih.gov |
| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Microwave | Methanol | 3 min | 65 |
| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Thermal | Methanol | 2 h | 50 |
| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Microwave | Toluene | 3 min | 68 |
| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide derivative | Thermal | Toluene | 2 h | 60 |
Table 3: Comparison of Microwave vs. Conventional Thermal Heating for a Representative Organic Synthesis.
This technology has been applied to synthesize various benzofuran-based structures, including benzofuran-3(2H)-ones and complex heterocyclic systems derived from benzofurans. nih.govnih.govresearchgate.net The combination of microwave heating with green solvents, such as water or even waste curd water, further enhances the eco-friendly profile of these synthetic methods. umich.edubohrium.com
Transformations Involving the Aldehyde Functionality
The aldehyde group in this compound is a primary site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Oxime, Hydrazone, Imine Formation)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by nitrogen and oxygen-containing reagents. These condensation reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final product. masterorganicchemistry.comlibretexts.org
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of the corresponding oxime. wikipedia.orgscribd.comrsc.org This reaction is often catalyzed by a weak acid or base. wikipedia.org For instance, benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to produce benzaldehyde oxime. wikipedia.org The resulting oximes are stable compounds and can exist as syn and anti geometric isomers. nih.gov
Hydrazone Formation: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives, such as phenylhydrazine, yields hydrazones. nih.govresearchgate.netresearchgate.net These reactions are fundamental in synthetic organic chemistry. For example, the reaction of 2-acetylbenzofuran (B162037) with (2,4,6-trichlorophenyl)hydrazine in the presence of an acid catalyst produces the corresponding hydrazone in high yield. researchgate.net
Imine Formation (Schiff Bases): Primary amines react with the aldehyde to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.comlibretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The formation of imines is a common strategy for creating new carbon-nitrogen double bonds and serves as a precursor for the synthesis of various heterocyclic compounds. masterorganicchemistry.comresearchgate.net The reaction of an aldehyde with a primary amine liberates a molecule of water. masterorganicchemistry.com
| Nucleophile | Product Type | General Reaction |
| Hydroxylamine (NH₂OH) | Oxime | R-CHO + NH₂OH → R-CH=NOH + H₂O |
| Hydrazine (N₂H₄) | Hydrazone | R-CHO + N₂H₄ → R-CH=NNH₂ + H₂O |
| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R-CHO + R'-NH₂ → R-CH=NR' + H₂O |
Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol (B89426) Condensation)
The aldehyde functionality of this compound is a key participant in various carbon-carbon bond-forming reactions, which are crucial for constructing more complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgorganicreactions.orgrsc.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by a dehydration step. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.org
Aldol Condensation: In an aldol condensation, the enolate of an aldehyde or ketone adds to another carbonyl group. sigmaaldrich.comrsc.orgcore.ac.uk While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. This reaction, typically base-catalyzed, results in the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com
Selective Oxidation and Reduction Pathways of the Formyl Group
The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(1-Benzofuran-2-yl)benzoic acid. A one-pot, three-step reaction has been described for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves an intramolecular cyclization and hydrolysis. scielo.brresearchgate.netnih.govnih.gov While direct oxidation of the aldehyde is a standard transformation, specific conditions for this compound would depend on the desired selectivity and compatibility with the benzofuran ring.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [3-(1-Benzofuran-2-yl)phenyl]methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent allows for control over the reduction, preserving other functional groups if necessary.
Reactions Involving the Benzofuran Heterocycle
The benzofuran ring system in this compound also participates in characteristic reactions, primarily electrophilic aromatic substitution and metallation.
Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring
Benzofuran undergoes electrophilic aromatic substitution, and the position of attack is influenced by the stability of the intermediate carbocation (sigma complex). stackexchange.comechemi.com
Regioselectivity: In general, electrophilic attack on the benzofuran ring can occur at various positions. Attack at the 2-position leads to a sigma complex where the positive charge is stabilized by the adjacent benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the 3-position allows for stabilization of the positive charge by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com However, due to the higher electronegativity of oxygen compared to nitrogen (in the analogous indole (B1671886) system), this stabilization is less effective, often making the 2-position more favorable for substitution. stackexchange.comechemi.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglibretexts.orgyoutube.com
Regioselective Metallation and Subsequent Electrophilic Quenching
Metallation, particularly directed ortho-metallation, is a powerful tool for the functionalization of aromatic and heterocyclic compounds.
Directed Metallation: The presence of the aldehyde group (or a derivative) on the phenyl ring can direct metallation to specific positions on the benzofuran or the attached phenyl ring. However, for the benzofuran ring itself, regioselective metallation often requires specific directing groups or reaction conditions.
Electrophilic Quenching: The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. This two-step process allows for the synthesis of specifically substituted derivatives that may not be accessible through direct electrophilic substitution. The regioselectivity of such reactions can be influenced by factors like the choice of base, solvent, and temperature.
Cycloaddition Reactions Involving the Furan Moiety
The furan ring within the benzofuran scaffold of this compound is a key site for cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the benzofuran system can be influenced by substituents, which can render it either a diene or a dienophile. For instance, the presence of a strong electron-withdrawing group, such as a nitro group, can enhance the dienophilic character of the benzofuran ring. researchgate.net
In the context of this compound, the aldehyde group on the appended phenyl ring acts as an electron-withdrawing group, which can modulate the electronic properties of the benzofuran moiety. The furan portion of the benzofuran can participate as a 4π component (diene) in Diels-Alder reactions, particularly with highly reactive dienophiles. Conversely, the C2-C3 double bond of the furan ring can act as a 2π component (dienophile).
Research on related systems provides insight into potential cycloaddition pathways. For example, 2-vinylfurans, which have a diene system involving one double bond from the furan and one from the vinyl group, undergo Diels-Alder reactions to furnish substituted benzofurans. tandfonline.com More complex systems like furo[3,4-b]benzofurans have been shown to undergo both intermolecular and intramolecular Diels-Alder reactions. rsc.org
A notable application of cycloaddition is seen with benzofuranynes, which are highly reactive intermediates. The 6,7-benzofuranyne, generated from 6,7-dihalobenzofurans, undergoes highly regioselective Diels-Alder cycloadditions with 2-substituted furans. nih.gov The regioselectivity of these reactions is influenced by the electronic nature of the substituent on the furan, with electron-donating groups favoring the more sterically crowded product and electron-withdrawing groups favoring the opposite regioisomer. nih.gov This highlights the tunability of cycloaddition reactions on the benzofuran core.
Table 1: Regioselectivity in Diels-Alder Cycloadditions of 6,7-Benzofuranyne with 2-Substituted Furans
| Entry | 2-Substituted Furan | Regioisomeric Ratio (Contra-steric:Steric) |
|---|---|---|
| 1 | 2-Methylfuran | 3:1 |
| 2 | 2-n-Butylfuran | 2.5:1 |
| 3 | 2-tert-Butylfuran | 4:1 |
| 4 | 2-(Methoxymethyl)furan | 2.5:1 |
| 5 | 2-Phenylfuran | Only Contra-steric Isomer |
| 6 | 2-Phenylsulfonylfuran | Only Opposite Regioisomer |
Data sourced from a study on regioselective Diels-Alder cycloadditions. nih.gov
Furthermore, [3+2] cycloaddition reactions are a standard method for synthesizing five-membered spiroheterocyclic compounds from substrates possessing exo-cyclic double bonds. mdpi.com Azomethine ylides, for instance, react with electrophilically activated alkenes in a [3+2] fashion to yield spiro-pyrrolidines. mdpi.com This type of reaction could potentially be applied to derivatives of this compound.
Tandem and Cascade Reactions Utilizing the this compound Scaffold
The structure of this compound, featuring both an aldehyde and a benzofuran unit, is well-suited for initiating tandem or cascade reactions, where multiple bond-forming events occur in a single operation to rapidly build molecular complexity.
Intramolecular Cyclization Pathways for Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. By first modifying the aldehyde group, a side chain can be introduced that subsequently cyclizes onto the benzofuran or the attached phenyl ring.
Various strategies have been developed for constructing fused systems from benzofuran cores. A base-catalyzed sequential reaction involving 1,4-addition, intramolecular cyclization, and aromatization has been used to construct benzofuro[3,2-b]pyridines. researchgate.net Another powerful method involves a radical cyclization cascade. For example, single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization followed by intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. researchgate.netnih.gov This approach allows for the synthesis of polycyclic benzofurans that are otherwise difficult to access. researchgate.netnih.gov
DMAP-mediated tandem cyclization reactions involving ortho-hydroxy α-aminosulfones have also been developed to synthesize aminobenzofuran spiro-derivatives with high efficiency. mdpi.com These methods demonstrate the versatility of the benzofuran skeleton in creating intricate, fused molecular architectures. organic-chemistry.org
Table 2: Examples of Fused Heterocyclic Systems from Benzofuran Precursors
| Precursor Type | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| Aurone-derived 1-azadienes | [4+1] Cyclization | Chiral Spirooxindoles | researchgate.net |
| 2-Iodo aryl allenyl ethers | Radical Cyclization Cascade | Benzofurylethylamines | researchgate.netnih.gov |
| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | Aminobenzofuran Spiroindanones | mdpi.com |
Vinylogous and Arylogous Transformations
The aldehyde functionality in this compound is a prime site for vinylogous transformations, which involve the transmission of electronic effects through a conjugated system. Aldol and Claisen-Schmidt condensations are classic examples of such reactions. researchgate.net
For instance, the condensation of a benzofuran-2-yl ketone with an appropriate aldehyde can yield chalcone-like structures. researchgate.net These chalcones can then be further cyclized to form other heterocyclic rings, such as pyrazolines. researchgate.net In the case of this compound, it could react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel-type condensation. This would extend the conjugated system by adding a vinyl group with electron-withdrawing substituents, creating a vinylogous analogue of the initial aldehyde. Such transformations are fundamental in the synthesis of dyes and pharmacologically active molecules.
Arylogous transformations involve the extension of reactivity through the phenyl ring. While direct examples for this compound are not prevalent in the literature, the principles can be inferred. Reactions that modify the benzaldehyde group could influence the reactivity of the phenyl ring or even the distant benzofuran moiety due to the transmission of electronic effects through the arylogous system.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Several mechanistic studies on reactions involving benzofuran derivatives provide valuable insights.
A method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones proceeds through cyclized 2,3-dihydrobenzofuran intermediates. nih.gov The mechanism for the formation of 3-formylbenzofurans is proposed to involve a diprotonated intermediate, which is stabilized by the solvent (CF₃)₂CHOH. This is followed by a ring-opening of the tetrahydrofuran (B95107) intermediate and subsequent ring-closure at the ketone moiety to yield the final product after aromatization and hydrolysis. nih.gov
In the realm of radical reactions, the synthesis of complex benzofuran derivatives has been shown to proceed via a unique radical cyclization cascade mechanism. nih.gov This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. nih.gov This SET step generates a radical anion which then undergoes cyclization. The mechanism for other radical couplings to form 3-substituted benzofurans has been elucidated through control experiments and computational methods, confirming the involvement of radical intermediates. nih.gov These studies underscore the importance of single-electron processes in the modern synthesis of complex benzofuran structures. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6,7-Dihalobenzofuran |
| 2-Methylfuran |
| 2-n-Butylfuran |
| 2-tert-Butylfuran |
| 2-(Methoxymethyl)furan |
| 2-Phenylfuran |
| 2-Phenylsulfonylfuran |
| Furo[3,4-b]benzofuran |
| 2-Vinylfuran |
| Benzofuro[3,2-b]pyridine |
| 2-Azaallyl anion |
| 2-Iodo aryl allenyl ether |
| Aminobenzofuran spiroindanone |
| N-(Benzofuran-3-yl)iminophosphorane |
| 2-Hydroxychalcone |
| 2,3-Dihydrobenzofuran |
| 3-Formylbenzofuran |
| 3-Acylbenzofuran |
| Malononitrile |
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to understanding the intrinsic properties of molecules. These methods have been employed to study the electronic structure, reactivity, and spectroscopic parameters of benzofuran derivatives.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. For benzofuran derivatives, understanding the distribution of electrons and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Studies on various benzofuran derivatives have utilized DFT to analyze their electronic properties. For instance, investigations into 2-phenylbenzofuran (B156813) derivatives have shown that the dihedral angle between the benzofuran and phenyl rings is nearly planar, suggesting significant electronic conjugation. This planarity influences the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.
The HOMO and LUMO distributions provide a visual representation of the regions most likely to be involved in chemical reactions. In many benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, indicating its role as the primary electron donor. Conversely, the LUMO may be distributed across the entire molecule or localized on specific substituents, highlighting potential sites for nucleophilic attack.
| Computational Method | Basis Set | Calculated Properties | Key Findings |
|---|---|---|---|
| DFT (B3LYP) | 3-21G* | Electronic structure, HOMO-LUMO analysis | Revealed insights into the electronic properties and reactivity of benzofuran salicylic (B10762653) acid derivatives. nih.gov |
| DFT (GGA-PBE) | 6-31G(d,p) | Geometric parameters, NLO properties | Demonstrated good agreement with experimental data for 2-phenylbenzofuran, indicating its suitability for property calculations. |
Reactivity Predictions and Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound and its derivatives, these methods can identify the most reactive sites and predict the feasibility of different reaction pathways.
For example, the unusual electrophilic substitution at the C-2 position of the benzofuran ring, contrary to initial predictions, has been explained by considering the higher electronegativity of the oxygen atom compared to sulfur in the analogous thionaphthene. rsc.org This holds the unshared electrons around oxygen more tightly, influencing the reactivity of the ring system. rsc.org
Furthermore, computational studies have been used to investigate the synthesis of benzofuran derivatives. For instance, the Willgerodt–Kindler reaction, a method for thioamide formation, has been computationally studied to understand the reaction mechanism and optimize conditions for the synthesis of compounds like 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione. nih.gov
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for the structural confirmation of newly synthesized compounds.
DFT calculations have been successfully used to predict the spectroscopic properties of benzofuran derivatives. For example, studies on (5-methyl-benzofuran-3-yl)-acetic acid hydrazide and 2-(5-methyl-1-benzofuran-3-yl) acetic acid have demonstrated the utility of DFT in correlating calculated spectroscopic data with experimental results, aiding in structural elucidation. The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules.
For derivatives of this compound, MD simulations can reveal the preferred conformations in different environments and shed light on the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding how these molecules behave in biological systems. For instance, MD simulations have been employed to study the stability of benzothiazole (B30560) derivatives, which share structural similarities with benzofurans, as potential inhibitors of acetylcholinesterase, revealing key interactions and structural stability. nih.gov
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), which is typically a protein. This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various biological targets. For example, benzofuran derivatives have been docked into the active sites of enzymes like PI3Kα and VEGFR-2 to investigate their potential as anticancer agents. nih.gov These studies help to identify key amino acid residues involved in binding and to rationalize the observed biological activities. nih.gov
Docking studies on benzofuran-1,2,3-triazole hybrids targeting the epidermal growth factor receptor (EGFR) have also been performed to identify potential inhibitors for lung cancer treatment. nih.gov Similarly, aryl benzofuran-2-yl ketoxime derivatives have been docked into the active site of Candida albicans N-myristoyl transferase to understand their antifungal activity. consensus.app
| Derivative Class | Target Protein | Key Findings |
|---|---|---|
| Benzofuran hybrids | PI3Kα and VEGFR-2 | Identified potential dual inhibitors for cancer therapy. nih.gov |
| C-2 Sulfenylated Benzofurans | Interleukin 1-β | Substantiated their potential as interleukin 1-β antagonists. researchgate.net |
| Benzofuran-1,2,3-triazole hybrids | EGFR | Investigated binding energies and interactions for potential lung cancer inhibitors. nih.gov |
| Aryl benzofuran-2-yl ketoxime derivatives | Candida albicans N-myristoyl transferase | Analyzed enzyme-inhibitor interactions to understand antifungal activity. consensus.app |
| Benzofuran-triazine hybrids | S. aureus Dihydrofolate reductase (DHFR) | Showed good interaction through hydrogen bonding and hydrophobic interactions, suggesting potential antibacterial candidates. nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. mdpi.com These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for optimizing lead structures.
QSAR studies have been performed on various benzofuran derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR studies on aryl benzofuran-2-yl ketoxime derivatives have led to the development of predictive models for their antifungal activity. consensus.app These models, often visualized as contour maps, provide insights into how different substituents at various positions on the benzofuran scaffold influence the biological response. consensus.app
Theoretical Insights into Aromaticity and Stability of Benzofuran Systems
The benzofuran scaffold, a key structural motif in numerous bioactive compounds, consists of a benzene ring fused to a furan ring. mdpi.com This fusion results in a complex electronic structure where the aromatic character is not uniformly distributed across the bicyclic system. Computational studies are essential for elucidating the delicate balance of aromaticity and stability that governs the reactivity and properties of benzofuran derivatives.
Several computational descriptors are employed to quantify aromaticity, with the most common being the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS: This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring. rsc.org A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests an anti-aromatic character. rsc.org To minimize the influence of localized sigma bonds, the NICS value is often calculated 1.0 Å above the ring plane, denoted as NICS(1). rsc.org
HOMA: This geometry-based index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 representing a fully aromatic system (like benzene) and values close to or below zero indicating a non-aromatic or anti-aromatic character. nih.gov
Computational analyses of benzofuran and its derivatives consistently show that the benzene ring possesses a much higher degree of aromaticity than the furan ring. For instance, studies on benzofuran oligomers using the NICS criterion reveal that the inner benzene rings are more aromatic than the outer hexagons, and the aromaticity of the furan rings is less sensitive to changes in molecular size. researchgate.net This inherent electronic distribution explains the regioselectivity observed in many chemical reactions, where electrophilic attack often preferentially occurs at the electron-rich and less aromatic furan moiety. sciencepub.netresearchgate.net
The stability of the benzofuran system is directly linked to its aromaticity. High molecular symmetry and an extended π-conjugated system are major factors contributing to the stability of crystal packing and specific optical and magnetic properties. researchgate.net Substituents on the benzofuran core can modulate both the aromaticity and stability. Theoretical calculations have shown that electron-donating groups can increase the yield in certain synthetic reactions, which can be correlated with their effect on the electronic properties of the heterocyclic system. acs.org
Below are tables summarizing theoretical aromaticity data for the benzofuran ring system based on computational studies.
| Compound | Aromaticity Index (Relative to Benzene) |
|---|---|
| Benzene | 1.00 |
| Thiophene (B33073) | 0.75 |
| Pyrrole | 0.59 |
| Furan | 0.46 |
Data derived from comparative studies, providing context for the low aromaticity of the furan ring. researchgate.net
| Ring System | Calculated NICS(1)zz (ppm) | Aromatic Character |
|---|---|---|
| Benzene (Reference) | -30 to -35 | Strongly Aromatic |
| Benzofuran (Benzene Ring) | -20 to -28 | Aromatic |
| Benzofuran (Furan Ring) | -5 to -12 | Weakly Aromatic |
Illustrative values compiled from typical computational chemistry results. Negative values denote aromaticity. The zz component is considered a reliable descriptor of π-electron aromaticity. rsc.org
These theoretical insights underscore that the benzofuran nucleus is not a uniformly aromatic entity. Its electronic nature is a hybrid, dominated by a stable benzenoid ring fused to a more reactive, weakly aromatic furan ring. This understanding is fundamental for predicting the chemical behavior of compounds like this compound and for designing new derivatives with specific electronic and therapeutic properties.
Advanced Spectroscopic and Analytical Methodologies in the Research of 3 1 Benzofuran 2 Yl Benzaldehyde and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(1-benzofuran-2-yl)benzaldehyde and its derivatives, offering precise molecular mass determination and detailed fragmentation analysis. nih.govchemrxiv.org This technique allows for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap (OT) mass analyzers, is critical for establishing the exact elemental composition of the parent molecule and its fragments. nih.gov
In the study of benzofuran (B130515) derivatives, HRMS is employed to:
Confirm Molecular Formula: By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS confirms the elemental composition of newly synthesized derivatives. For instance, in the analysis of benzofuran derivatives, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been used to establish molecular formulas by comparing the calculated mass with the observed quasi-molecular ion peak. mdpi.com
Elucidate Fragmentation Pathways: The fragmentation patterns observed in HRMS spectra offer valuable structural information. The elemental compositions of fragment ions, determined through HRMS, help to identify the different components of the molecule and how they are connected. nih.gov This is particularly useful for identifying the core benzofuran structure and the nature and position of substituents on both the benzofuran and benzaldehyde (B42025) rings.
Support Drug Metabolism Studies: In the context of drug discovery, where benzofuran derivatives are of interest, HRMS plays a vital role in identifying metabolites. nih.govnih.gov The technique can determine the elemental composition of metabolic products, revealing transformations such as hydroxylations, demethylations, or conjugations. nih.gov
The coupling of HRMS with liquid chromatography (LC-HRMS) further enhances its capabilities, allowing for the separation of complex mixtures and the individual analysis of each component. upf.edunih.gov This is especially beneficial for the analysis of reaction mixtures or biological samples containing multiple benzofuran derivatives and their metabolites.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound and its derivatives. sdsu.edunih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
2D NMR Techniques (e.g., COSY, HSQC/HMQC, HMBC, NOESY)
A variety of 2D NMR experiments are routinely used to piece together the complex structures of these molecules:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduscribd.com In the context of this compound, COSY spectra would reveal correlations between adjacent protons on the benzofuran and benzaldehyde rings, helping to assign their positions.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. sdsu.eduscribd.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments. For example, the proton of the aldehyde group would show a correlation to the aldehyde carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduscribd.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across different parts of the molecule, such as the linkage between the benzofuran and benzaldehyde moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of whether they are J-coupled. researchgate.netharvard.edu This is valuable for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY can show correlations between protons on the benzofuran ring and the benzaldehyde ring if they are close in space.
Application of Heteronuclear NMR (e.g., ¹⁹F NMR) for Substituted Derivatives
For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. beilstein-journals.orgrsc.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. researchgate.net
Key applications of ¹⁹F NMR in this context include:
Confirmation of Fluorine Incorporation: The presence of signals in the ¹⁹F NMR spectrum directly confirms the successful incorporation of fluorine into the molecule. beilstein-journals.org
Structural Elucidation: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment. beilstein-journals.org This allows for the differentiation of fluorine atoms in different positions on the aromatic rings.
Probing Molecular Interactions: Changes in the ¹⁹F chemical shift can be used to monitor binding events or conformational changes in the molecule. beilstein-journals.org
J-Coupling Analysis: ¹⁹F nuclei couple to nearby protons and carbons, providing additional structural information through the analysis of coupling constants (J-coupling). rsc.org
The use of ¹⁹F-centered NMR analysis, which includes a set of complementary experiments that leverage the sensitivity of ¹⁹F, can be particularly powerful for the structural determination of mono-fluorinated compounds, even in complex mixtures. rsc.org
X-Ray Diffraction (XRD) Analysis for Solid-State Structure and Stereochemical Elucidation
For benzofuran derivatives, XRD analysis can reveal:
Conformation: The puckered or planar nature of the benzofuran moiety and the relative orientation of the benzaldehyde ring can be determined. jyu.fi
Intermolecular Interactions: XRD studies can identify and characterize non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that stabilize the crystal structure. researchgate.net These interactions are crucial for understanding the solid-state properties of the material.
Absolute Stereochemistry: For chiral derivatives, XRD analysis of a single crystal can unambiguously determine the absolute configuration of stereocenters. researchgate.net This is often achieved by using anomalous dispersion effects or by co-crystallizing the compound with a known chiral auxiliary.
In a study of 2-substituted benzoxazole (B165842) derivatives, a related class of compounds, single-crystal X-ray diffraction was used to determine the molecular geometry and conformation, including the trans configuration of substituents and the presence of hydrogen bonding. researchgate.net Similarly, for 3-(propan-2-ylidene)benzofuran-2(3H)-one, XRD analysis revealed a highly planar molecular structure and parallel packing of molecules in the crystal lattice. researchgate.net
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound and its derivatives. lookchem.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectra. kurouskilab.com
FT-IR Spectroscopy: FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.gov In this compound, the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group would be a prominent feature. Other characteristic bands would include C-H stretching and bending vibrations of the aromatic rings and the furan (B31954) ring, as well as C-O-C stretching vibrations of the benzofuran ether linkage. esisresearch.org
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. globalresearchonline.net By comparing the calculated and experimental spectra, a more detailed understanding of the vibrational properties and conformational features of the molecule can be obtained. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
For chiral derivatives of this compound, chiroptical spectroscopy techniques are essential for characterizing their stereochemical properties. researchgate.net These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. mertenlab.de
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum provides information about the stereochemistry of the molecule, including the absolute configuration of chiral centers and the preferred conformation in solution. Electronic Circular Dichroism (ECD) is used to study electronic transitions, while Vibrational Circular Dichroism (VCD) probes vibrational transitions, offering complementary stereochemical information. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide similar stereochemical information. researchgate.net
The application of these techniques to chiral benzofuran derivatives would allow for:
Determination of Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the enantiomeric excess of the sample.
Assignment of Absolute Configuration: By comparing the experimental CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of a chiral derivative can be determined.
Conformational Analysis: The sign and intensity of the Cotton effects in CD and ORD spectra are sensitive to the conformation of the molecule, providing insights into the preferred spatial arrangement of the different parts of the molecule in solution.
While direct chiroptical studies on this compound itself (which is achiral) are not applicable, these techniques would be crucial for any of its chiral derivatives that might be synthesized, for example, through asymmetric synthesis or by the introduction of chiral substituents. rsc.org
Elemental Analysis as a Complementary Method for Compound Purity and Composition
In the rigorous process of characterizing novel chemical entities, a suite of advanced spectroscopic and analytical methodologies is employed to elucidate molecular structure and confirm identity. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, elemental analysis serves as a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound. This quantitative technique determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample, offering a critical assessment of its purity and stoichiometric integrity. For complex heterocyclic molecules such as this compound and its derivatives, elemental analysis provides a crucial layer of validation, complementing the qualitative data obtained from other spectroscopic methods.
The principle of elemental analysis is straightforward yet powerful: a measured sample of the compound is combusted under controlled conditions, and the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are meticulously quantified. From these measurements, the percentage of each element in the original sample is calculated. These experimentally determined values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the successful synthesis and high purity of the target compound.
In the study of benzofuran derivatives, where intricate multi-step syntheses are common, elemental analysis is routinely reported in scientific literature as a final confirmation of the newly formed molecules' composition. For instance, in the synthesis of various novel benzofuran ester derivatives, researchers meticulously document the comparison between the calculated and found elemental percentages.
One such study on methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(substituted)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylates showcases the application of this method. researchgate.net The synthesized compounds were subjected to elemental analysis to confirm their elemental composition, and the results were found to be in close agreement with the calculated values, thereby validating their structure and purity. researchgate.net
Table 1: Elemental Analysis Data for a Representative Benzofuran Derivative
| Compound | Molecular Formula | Analysis | %C | %H | %N | %Cl |
| Methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(2,3-dichlorobenzoyl)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate | C₂₈H₂₂Cl₂O₁₀ | Calculated | 59.30 | 4.12 | - | 12.07 |
| Found | 59.30 | 4.15 | - | - | ||
| Methyl (2R, 3R)-7-methoxy-2-[3-methoxy-4-(3-chloro-4-nitrobenzoyl)oxy-phenyl]-5-[(E)-3-methoxy-3-oxo-prop-1-enyl]-2,3-dihydrobenzofuran-3-carboxylate | C₂₈H₂₂ClNO₁₂ | Calculated | 58.25 | 4.05 | 2.34 | 5.93 |
| Found | 58.21 | 4.08 | 2.30 | - | ||
| Data sourced from a study on novel benzofuran ester derivatives, illustrating the concordance between theoretical and experimental values. researchgate.net |
Similarly, in the development of new N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives, elemental analysis was a key component of the structural elucidation. The close match between the expected and observed elemental compositions provided the necessary confirmation of the successful synthesis of these complex molecules. nih.gov
Table 2: Elemental Analysis Data for N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-6-(pyrrolidin-1-yl)nicotinamide | C₃₀H₂₆N₄O₃ | Calculated | 73.45 | 5.34 | 11.42 |
| Found | 73.40 | 5.30 | 11.38 | ||
| N-(2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl)-6-(piperidin-1-yl)nicotinamide | C₃₁H₂₇ClN₄O₃ | Calculated | 68.06 | 4.97 | 10.24 |
| Found | 68.01 | 4.93 | 10.20 | ||
| This table showcases further examples of how elemental analysis is used to verify the composition of complex benzofuran-based compounds. nih.gov |
These examples underscore the integral role of elemental analysis in the research of benzofuran derivatives. While modern spectroscopic methods offer a wealth of structural data, the fundamental confirmation of a compound's elemental makeup through this classic analytical technique remains a cornerstone of synthetic chemistry, ensuring the reliability and reproducibility of research findings. For a compound like this compound, with a molecular formula of C₁₅H₁₀O₂, the theoretical elemental composition would be approximately 81.07% Carbon and 4.54% Hydrogen. Any successful synthesis and purification of this compound would be expected to yield experimental values in very close agreement with these figures, thereby confirming its identity and purity.
Research Applications of 3 1 Benzofuran 2 Yl Benzaldehyde in Chemical Sciences
Role as a Key Building Block in Complex Molecule Synthesis
The aldehyde functional group in 3-(1-Benzofuran-2-yl)benzaldehyde serves as a key handle for a variety of chemical transformations, making it an essential precursor in the synthesis of more intricate molecular architectures. Its utility is particularly evident in the construction of heterocyclic systems and the synthesis of analogs of natural products.
Construction of Diverse Heterocyclic Systems (e.g., Isoxazoles, Triazoles, Oxadiazoles, Pyrazoles)
The reactivity of the aldehyde group allows for its condensation with various nucleophiles, leading to the formation of a multitude of heterocyclic rings. This has been extensively exploited in the synthesis of several important classes of heterocycles.
Isoxazoles: Derivatives of this compound have been used to synthesize isoxazole-containing compounds. For instance, the reaction of a chalcone (B49325) derived from 2-acetyl benzofuran (B130515) and a substituted benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride leads to the formation of 3-(benzofuran-2-yl)isoxazoline derivatives. researchgate.netbipublication.com
Triazoles: The synthesis of 1,2,3-triazole derivatives incorporating the this compound scaffold has been reported. nih.govresearchgate.netraco.catmdpi.com Additionally, 1,2,4-triazole (B32235) derivatives can be synthesized from related benzofuran precursors. For example, 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate has been synthesized from 2-(1-benzofuran-2-ylcarbonyl)hydrazinecarbothioamide. nih.govhpu2.edu.vn
Oxadiazoles: The benzofuran scaffold has been utilized in the creation of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.govorganic-chemistry.orgresearchgate.net These syntheses often involve the cyclization of acylhydrazide or acylhydrazone precursors, which can be derived from benzofuran carboxylic acids.
Pyrazoles: The reaction of benzofuran-based chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for synthesizing pyrazole (B372694) and pyrazoline compounds. nih.govresearchreviewonline.commdpi.comresearchgate.netresearchgate.netresearchgate.net For example, (E)-1-(5-substituted benzofuran-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one can be treated with hydrazine hydrate or phenyl hydrazine to yield the corresponding pyrazole. researchreviewonline.com
The synthesis of these heterocyclic systems is significant as these scaffolds are prevalent in many biologically active compounds. The ability to readily incorporate the this compound moiety into these rings allows for the generation of large libraries of compounds for biological screening.
Synthesis of Natural Product Analogs Containing Benzofuran Scaffolds
The benzofuran core is a structural motif found in a variety of natural products that exhibit interesting biological activities. This compound serves as a valuable starting material for the synthesis of analogs of these natural products. For example, some benzofuran derivatives show similarities to the natural product Combretastatin A-4, known for its antitumor properties. nih.gov By modifying the structure of this compound, chemists can explore structure-activity relationships and potentially develop new therapeutic agents with improved properties.
Exploration in Medicinal Chemistry Research (Excluding Clinical Human Trials)
The diverse range of molecules that can be synthesized from this compound has made it a focal point in medicinal chemistry research. Numerous studies have investigated the in vitro biological activities of its derivatives against various pathogens and cell lines, as well as their potential as enzyme inhibitors.
In Vitro Biological Activity Studies Against Pathogens and Cell Lines (e.g., Anticancer, Antimicrobial, Antioxidant)
Derivatives of this compound have demonstrated a broad spectrum of biological activities in laboratory settings.
Anticancer Activity: A significant area of research has been the evaluation of these compounds for their potential as anticancer agents. nih.govnih.gov Derivatives have been tested against various cancer cell lines, including hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). africaresearchconnects.comresearchgate.netnih.gov For instance, certain benzofuran-based isoxazole (B147169) derivatives have shown cytotoxic activity against HeLa cell lines. bipublication.com Halogenated derivatives of benzofuran have also been noted for their increased anticancer activities. nih.gov
Antimicrobial Activity: The benzofuran nucleus is associated with antimicrobial properties. rsc.orgimjst.org Derivatives incorporating thiazole (B1198619) and other heterocyclic systems have been synthesized and evaluated for their antibacterial and antifungal activities. ijpsjournal.comscispace.com For example, some benzofuran derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. imjst.org
Antioxidant Activity: Several studies have investigated the antioxidant potential of benzofuran derivatives. researchgate.netijpsjournal.commdpi.comresearchgate.netscholarena.com These compounds are evaluated for their ability to scavenge free radicals, which are implicated in various disease processes. For example, certain functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have displayed notable antioxidant efficacy. researchgate.net
Table 1: In Vitro Biological Activities of this compound Derivatives
| Activity | Target | Compound Type | Key Findings |
| Anticancer | HePG2, MCF-7, HeLa, PC3 cell lines | Benzofuran-isoxazole hybrids | Some derivatives exhibit cytotoxic effects against cancer cell lines. bipublication.comafricaresearchconnects.comresearchgate.netnih.gov |
| Antimicrobial | S. aureus, E. coli, C. albicans | Benzofuran-thiazole derivatives | Certain compounds show inhibitory activity against bacteria and fungi. rsc.orgimjst.orgijpsjournal.com |
| Antioxidant | DPPH radical scavenging | Functionalized pyrazole scaffolds | Some derivatives demonstrate significant antioxidant capacity. researchgate.netmdpi.comscholarena.com |
Enzyme Inhibition Studies (e.g., Cholinesterase, PI3K/VEGFR2)
The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes is another crucial area of research.
Cholinesterase Inhibition: Derivatives of benzofuran have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govnih.govnih.gov These enzymes are targets in the development of treatments for Alzheimer's disease. Some 2-arylbenzofuran derivatives have shown potent inhibitory activity against both AChE and BChE. nih.gov
PI3K/VEGFR2 Inhibition: In the context of cancer research, benzofuran hybrids have been designed and synthesized as dual inhibitors of phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2). africaresearchconnects.comresearchgate.netnih.gov These enzymes are key components of signaling pathways that are often dysregulated in cancer. Certain compounds have demonstrated potent inhibition of both PI3K and VEGFR2, suggesting a dual mechanism of anticancer action. africaresearchconnects.comresearchgate.netnih.gov
Table 2: Enzyme Inhibition by this compound Derivatives
| Enzyme Target | Disease/Condition | Compound Type | Key Findings |
| Cholinesterase (AChE, BChE) | Alzheimer's Disease | 2-Arylbenzofuran derivatives | Potent inhibition of both AChE and BChE observed. mdpi.comnih.govnih.gov |
| PI3K/VEGFR2 | Cancer | Benzofuran hybrids | Dual inhibition of PI3K and VEGFR2 signaling pathways. africaresearchconnects.comresearchgate.netnih.gov |
Lead Compound Discovery and Optimization for Specific Biological Targets
The research into the biological activities of this compound derivatives is fundamentally aimed at identifying promising lead compounds for drug discovery. nih.govmdpi.com Once a derivative shows significant activity against a particular biological target, further chemical modifications are made to optimize its potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological evaluation is a cornerstone of modern medicinal chemistry. For example, the discovery of a benzofuran derivative with potent dual inhibitory activity against PI3K and VEGFR2 serves as a starting point for developing more effective anticancer drugs. africaresearchconnects.comresearchgate.netnih.gov
Design of Chemotherapeutic and Anti-inflammatory Agents (In Vitro Models)
The benzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their potential as therapeutic agents. rsc.orgtaylorandfrancis.comnih.gov The core structure of this compound is a frequent starting point for creating novel compounds with significant anti-cancer and anti-inflammatory properties. nih.govnih.gov
Derivatives of benzofuran have demonstrated considerable cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For instance, a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles, synthesized from a benzofuran chalcone precursor, were evaluated for their in vitro cytotoxic effects on HeLa (cervical cancer) cell lines. mdpi.com The results indicated that substitutions on the aryl ring significantly influenced the cytotoxic activity. mdpi.com Similarly, new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective cytotoxic action against chronic myelogenous leukemia (K562) cells while exhibiting no toxicity towards healthy human keratinocytes (HaCaT). rndsystems.com Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells and inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6). rndsystems.comnih.gov
The anti-inflammatory potential of benzofuran derivatives is also a significant area of research. Naturally occurring benzofuran derivatives have been identified with anti-inflammatory properties. Synthetic derivatives have been designed to target key pathways in inflammation. For example, some benzofuran-based compounds have been found to inhibit tubulin polymerization, a process crucial for cell division and a target for anti-inflammatory and anticancer drugs. nih.gov Another study highlighted novel benzofuran derivatives as inhibitors of alkaline phosphatase (AP), an enzyme implicated in inflammatory processes. nih.gov
Table 1: Selected Benzofuran Derivatives and their In Vitro Biological Activities
| Derivative Class | Target/Cell Line | Activity/Finding | Reference |
| 3-(1-Benzofuran-2-yl)-5-(substituted aryl) isoxazoles | HeLa (Cervical Cancer) | Cytotoxic activity observed, dependent on aryl substitution. | mdpi.com |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562 (Leukemia) | Selective cytotoxicity, induction of apoptosis, inhibition of IL-6. | rndsystems.comnih.gov |
| 2-Benzylidenebenzofuran-3(2H)-ones (Aurones) | Alkaline Phosphatase (AP) | Potent inhibitory activity, with some compounds exceeding the standard. | nih.gov |
| 3,4,5-Trimethoxybenzamide substituted benzofurans | MDA-MB-231, HCT-116, HT-29, HeLa | Significant antiproliferative activity, G2/M cell cycle arrest. | nih.gov |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst | Significant inhibitory activity (IC₅₀ = 4.15 µM). |
Advanced Materials Science and Engineering Applications
The unique photo-physical properties of the benzofuran ring system make it an attractive component for the creation of advanced organic materials with applications in electronics and photonics.
The this compound scaffold is a valuable precursor for synthesizing conjugated polymers and other organic molecules for optoelectronic devices. nih.gov The benzaldehyde group provides a reactive site for polymerization reactions, allowing the benzofuran unit to be incorporated into larger conjugated systems. These systems are essential for the function of organic semiconductors. rsc.org
Benzofuran derivatives containing thiophene (B33073) rings, known as benzothieno[3,2-b]benzothiophenes (BTBTs), are particularly important in the development of highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org The synthesis of these materials often involves precursors with aldehyde functionalities, highlighting the role of compounds like this compound in building the molecular framework for these advanced devices. nih.govacs.org
Benzofuran derivatives are integral to the development of functional organic materials, especially those that emit light, for use in organic light-emitting diodes (OLEDs). ingentaconnect.comingentaconnect.com The rigid, planar structure and high fluorescence quantum yield of the benzofuran core contribute to the creation of efficient and stable light-emitting materials, particularly in the challenging blue region of the spectrum. ingentaconnect.comingentaconnect.com
Researchers have synthesized novel blue fluorescent emitters by creating complex structures that incorporate benzofuran, fluorene, and anthracene (B1667546) units. ingentaconnect.comingentaconnect.com In these designs, the benzofuran moiety is a key part of the light-emitting layer (EML). One such derivative, 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran, when used in an OLED, demonstrated a high external quantum efficiency (EQE) of 3.10% with deep-blue CIE coordinates of (0.15, 0.08). ingentaconnect.com Furthermore, dibenzofuran-based materials have been developed as host materials in blue thermally activated delayed fluorescence (TADF) OLEDs, which are capable of achieving nearly 100% internal quantum efficiency. openreadings.euopenreadings.eursc.org
The benzaldehyde functionality of the title compound allows it to be incorporated into larger, porous structures like metal-organic frameworks (MOFs). These materials have vast internal surface areas and tunable pore environments, making them ideal for chemical sensing applications.
Specifically, luminescent MOFs have been designed for the highly selective detection of benzaldehyde and its analogues. google.com For example, framework-isomeric 3D Zn–Ln heterometallic MOFs have been shown to act as excellent fluorescent sensors for benzaldehyde through a quenching mechanism. google.com The principle relies on the interaction between the analyte (benzaldehyde) and the framework, which alters the photoluminescent properties of the material, providing a detectable signal. Cadmium-based MOFs have also been developed that show a luminescence-quenching response to various organic molecules, demonstrating the versatility of these frameworks in sensing applications. nih.gov
Catalytic Applications of Derivatives as Ligands or Pre-catalysts
Derivatives of this compound, particularly Schiff bases, are highly effective ligands for the formation of transition metal complexes with significant catalytic activity. researchgate.netresearchgate.netignited.in The aldehyde group is readily condensed with primary amines to form Schiff bases, which contain an imine (-C=N-) group that can coordinate to metal ions. mdpi.comresearchgate.net
These benzofuran-based Schiff base ligands can chelate with various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) to form stable complexes. researchgate.net These complexes have been investigated as catalysts in important organic reactions. For instance, a Cu(II) complex derived from a Schiff base of 2-amino pyridine (B92270) and 3-chloro benzaldehyde demonstrated remarkable catalytic activity and high yields in the Claisen-Schmidt condensation, a key reaction for forming chalcones. mdpi.com Similarly, metal complexes synthesized from a Schiff base of 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) and salicylaldehyde (B1680747) have shown potential catalytic activity. researchgate.net The enhanced activity of these metal complexes compared to simple metal salts is attributed to the specific coordination environment provided by the benzofuran-derived ligand. nih.govacs.orgresearchgate.netthieme.de
Table 2: Catalytic Applications of Benzofuran-Schiff Base Derivatives
| Ligand/Complex Precursor | Metal Ion | Catalytic Reaction | Key Finding | Reference |
| 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine | Cu(II) | Claisen-Schmidt Condensation | Complex showed remarkable catalytic activity and good yield (>90%). | mdpi.com |
| 3-amino-5-bromobenzofuran-2-carboxamide + Salicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | General Catalysis | Complexation with metal ions leads to enhanced catalytic activity. | researchgate.net |
| Benzofuran-2-carbohydrazide + 2-acetylthiophene | Cu(II), Co(II), Ni(II), Zn(II) | General Catalysis | Schiff base acts as a bidentate ligand forming stable, active complexes. |
Chemical Biology Probes and Tools for Mechanistic Studies
The benzofuran scaffold is a valuable platform for the development of chemical probes, which are small-molecule tools used to study and manipulate biological systems at a molecular level. The aldehyde group on this compound is a particularly useful feature, as it can act as a reactive handle for covalently linking the probe to biological targets like proteins. nih.gov
Benzofuran derivatives have been designed as fluorescent probes for biological imaging. nih.govresearchgate.net For example, a study on 2-(5-formylbenzofuran-2-yl)acetamide showed that its aldehyde group serves as a reactive site for conjugation with proteins, such as Concanavalin A, via lysine (B10760008) residues. nih.govresearchgate.net This allows the benzofuran's fluorescent properties to be used to visualize and track the protein. The photophysical properties of these probes can be fine-tuned by adding different substituents to the benzofuran core. nih.gov
Beyond imaging, benzofuran derivatives serve as mechanistic probes to investigate specific biological pathways. Their ability to inhibit enzymes or block protein-protein interactions can elucidate the function of a particular protein in a cellular process. taylorandfrancis.comnih.gov For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated for their ability to protect against excitotoxicity and oxidative stress in neuronal cells, providing tools to study the mechanisms of neurodegenerative disorders. nih.gov The development of benzofuran-based PET (Positron Emission Tomography) radioligands further underscores their importance as tools for in vivo imaging and drug development. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Strategies
While classical methods for benzofuran (B130515) synthesis are well-established, the future necessitates the development of more efficient, environmentally benign, and economically viable strategies. Modern synthetic chemistry is moving towards processes that minimize waste, reduce energy consumption, and utilize readily available starting materials. researchgate.net
Future research should focus on applying innovative catalytic strategies to the synthesis of 3-(1-Benzofuran-2-yl)benzaldehyde and its derivatives. nih.gov One promising approach is the use of palladium- and copper-based catalysts in one-pot reactions, such as Sonogashira cross-coupling followed by intramolecular cyclization, which can construct the benzofuran core with high efficiency. nih.govbepls.com Further exploration into visible-light-mediated photocatalysis offers a green alternative to traditional thermal methods, potentially enabling novel transformations under mild conditions. nih.gov
The principles of green chemistry can be more deeply integrated through the use of sustainable reaction media and methodologies. Research into using deep eutectic solvents (DESs) as eco-friendly alternatives to volatile organic compounds has shown promise for benzofuran synthesis, often leading to higher yields and simpler workup procedures. nih.gov Additionally, techniques like microwave-assisted synthesis, ultrasound-assisted reactions, and mechanochemistry (ball milling) can dramatically reduce reaction times and energy input compared to conventional heating. nih.gov Multi-component, domino reactions represent another frontier, allowing for the construction of complex, functionalized benzofuran derivatives in a single step with high atom economy. researchgate.net
| Synthetic Strategy | Description | Key Advantages | Relevant Citations |
|---|---|---|---|
| Palladium/Copper Catalysis | One-pot Sonogashira coupling of halo-phenols and terminal alkynes followed by cyclization. | High efficiency, good functional group tolerance. | nih.govbepls.com |
| Visible-Light Photocatalysis | Use of light energy to drive chemical reactions, often involving radical intermediates. | Mild reaction conditions, access to unique reactivity. | nih.gov |
| Deep Eutectic Solvents (DES) | Utilizing a mixture of hydrogen bond donors and acceptors as a recyclable, non-volatile solvent. | Eco-friendly, can enhance reaction rates and yields. | nih.gov |
| Microwave/Ultrasound Assistance | Using microwave irradiation or sonic waves to accelerate reactions. | Significant reduction in reaction time, improved yields. | nih.gov |
| Multi-Component Domino Reactions | Combining three or more reactants in a single operation to form a complex product through a cascade of reactions. | High atom economy, operational simplicity, reduced waste. | researchgate.net |
Investigation of Undiscovered Reactivity Profiles and Stereoselective Transformations
The aldehyde functional group on the this compound scaffold is a versatile handle for a multitude of chemical transformations, yet its full reactivity profile remains to be explored. While its condensation to form chalcones is known, many other reactions could yield novel molecular architectures. researchgate.netnih.gov Future work should systematically investigate its participation in various named reactions, such as the Wittig, Horner-Wadsworth-Emmons, and multicomponent reactions (e.g., Ugi or Passerini reactions), to generate diverse libraries of new compounds.
A significant and largely unexplored area is the development of stereoselective transformations involving the aldehyde. The creation of chiral centers is fundamental to medicinal chemistry, as enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis methodologies, such as organocatalytic or transition-metal-catalyzed additions to the aldehyde, could produce chiral alcohols, amines, or other valuable building blocks. There is a notable lack of research on creating and controlling stereocenters derived from this specific benzofuran aldehyde, representing a major opportunity for innovation in synthetic chemistry.
Furthermore, the benzofuran ring itself can participate in various transformations. Exploring its dienophilic or dienic character in cycloaddition reactions or investigating novel C-H activation/functionalization at specific positions on the benzofuran or pendant phenyl ring could lead to previously inaccessible derivatives.
Integration of Machine Learning and AI in Computational Chemistry for Predictive Design
The convergence of artificial intelligence (AI) and computational chemistry offers a paradigm shift from traditional trial-and-error discovery to predictive, rational design. researchgate.netrsc.org For the this compound scaffold, AI and machine learning (ML) can be leveraged across the entire discovery pipeline.
Generative AI models, such as autoencoders and generative adversarial networks (GANs), can be trained on existing chemical databases to design novel benzofuran derivatives de novo. researchgate.net These models can be optimized to generate structures with predicted high affinity for a specific biological target or desired material properties. ML algorithms can also predict key physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the in silico screening of vast virtual libraries to prioritize candidates for synthesis. asu.edu
Beyond molecular design, AI can accelerate the discovery of synthetic routes as discussed in section 7.1. Retrosynthesis prediction tools can suggest viable and efficient pathways to target molecules, while ML models can predict reaction outcomes and optimize conditions (e.g., catalyst, solvent, temperature), reducing the experimental burden and resource expenditure. asu.edu The current use of computational tools like molecular docking to study benzofuran hybrids can be significantly enhanced by integrating AI to handle larger datasets and predict binding affinities with greater accuracy. mdpi.comnih.gov
Expansion of Research into Emerging Biological Targets with In Vitro Validation
Benzofuran derivatives are well-documented as privileged scaffolds possessing a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgnih.gov However, for many derivatives, the precise molecular target remains unknown. A key future direction is to move beyond broad phenotypic screening and identify the specific enzymes, receptors, or cellular pathways through which these compounds exert their effects.
Recent studies have begun to elucidate specific targets for some benzofuran compounds, providing a roadmap for future investigation. For instance, certain derivatives have been identified as tubulin polymerization inhibitors, inducers of apoptosis through ROS generation, or dual inhibitors of PI3K and VEGFR-2. nih.govmdpi.comnih.gov Others have shown promise as antibacterial agents by targeting DNA gyrase B in M. tuberculosis or as potential cardiovascular drugs by acting as SERCA2a activators. nih.govacs.org
Future research should systematically screen derivatives of this compound against panels of emerging and validated biological targets. This focused approach, followed by rigorous in vitro validation (e.g., enzyme inhibition assays, binding assays), will clarify their mechanism of action and facilitate rational, structure-based drug design.
| Biological Target | Therapeutic Area | Example Activity of Benzofuran Derivatives | Relevant Citations |
|---|---|---|---|
| Tubulin | Oncology | Induction of apoptosis in leukemia cells by inhibiting tubulin polymerization. | mdpi.comnih.gov |
| PI3K/VEGFR-2 | Oncology | Dual inhibition with IC50 values in the nanomolar range (e.g., 2.21 nM for PI3K). | nih.gov |
| DNA Gyrase B (M. tuberculosis) | Antibacterial | Inhibition of mycobacterial strains with MIC values as low as 2 µg/mL. | nih.gov |
| SERCA2a | Cardiovascular (Heart Failure) | Potent activators increasing ATPase activity by ~57% (EC50 = 0.7–9 µM). | acs.org |
| Reactive Oxygen Species (ROS) Generation | Oncology | Induction of apoptosis in cancer cells through oxidative stress. | mdpi.comnih.gov |
Design and Synthesis of Multi-Functional Materials Based on Benzofuran Aldehyde Scaffolds
Beyond their therapeutic potential, benzofuran derivatives are valuable building blocks for functional organic materials. nih.gov The unique electronic and photophysical properties of the benzofuran ring system, combined with the synthetic versatility of the aldehyde group, make this compound an attractive scaffold for materials science.
An exciting avenue is the development of novel chemosensors. Recently, benzofuran derivatives featuring a dicyanovinylidene group have been crafted into probes for hydrazine (B178648) detection, exhibiting aggregation-induced emission (AIE) properties. rsc.org This "turn-on" fluorescence behavior is highly desirable for sensing applications. The aldehyde group of this compound is an ideal anchor point for attaching various recognition moieties or AIE-active groups to design sensors for other analytes of environmental or biological importance.
Furthermore, the scaffold can be incorporated into polymeric structures to create materials with tailored properties. Benzofurans have been used in the synthesis of polymers like polyamides and polyarylates. nih.gov By designing appropriate monomers from the benzofuran aldehyde, new polymers with high thermal stability, specific optical properties (e.g., for organic light-emitting diodes - OLEDs), or unique conductivity could be developed. nih.gov The inherent fluorescence of many benzofuran systems also makes them candidates for use as organic dyes, including for applications in dye-sensitized solar cells. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(1-Benzofuran-2-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzofuran derivatives typically involves condensation, oxidation, or substitution reactions. For this compound, a plausible route could involve:
- Friedel-Crafts acylation : Reacting benzofuran with a benzaldehyde derivative in the presence of Lewis acids (e.g., AlCl₃) to form the aryl-aldehyde linkage.
- Cross-coupling reactions : Using Suzuki-Miyaura coupling to attach the benzaldehyde moiety to the benzofuran core, requiring palladium catalysts and optimized temperature/pH conditions .
- Oxidation of alcohol intermediates : Converting 3-(1-benzofuran-2-yl)benzyl alcohol to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Q. Optimization strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Adjust solvent polarity (e.g., dichloromethane for Friedel-Crafts) and temperature (60–80°C for cross-coupling) to enhance yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., aldehydic proton at ~10 ppm) and confirm benzofuran-aromatic coupling.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .
- X-ray Diffraction (XRD) :
- Single-crystal XRD determines absolute configuration, bond lengths, and angles. For example, similar benzofuran derivatives crystallize in monoclinic P2₁/c space groups with cell parameters a = 7.14–15.90 Å, b = 8.81–14.14 Å, and β angles ~93–112° .
- Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, ambiguous space groups) in this compound be resolved?
Methodological Answer:
- Twinning Analysis :
- Space Group Validation :
- Compare systematic absences with intensity statistics (e.g., E<sup>2</sup>−1 values). For triclinic/monoclinic ambiguities, test both P1 and P2₁/c models and select based on R-factor convergence .
- High-Resolution Data :
Q. What mechanistic insights guide the reactivity of this compound in nucleophilic addition or redox reactions?
Methodological Answer:
- Aldehyde Reactivity :
- Redox Behavior :
Q. How can polymorphism or solvatomorphism in this compound be systematically studied?
Methodological Answer:
- Crystallization Screening :
- Use solvent-drop grinding or cooling/heating cycles in diverse solvents (e.g., ethanol, DMSO) to isolate polymorphs.
- Thermal Analysis :
- Differential scanning calorimetry (DSC) identifies phase transitions, while hot-stage microscopy visualizes melt-recrystallization behavior .
- Powder XRD :
- Compare experimental patterns with simulated data from single-crystal structures to confirm polymorphic identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
